

A Comparative Guide to the Cross-Reactivity of TDP-43

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Compound of Interest

Compound Name: TID43

Cat. No.: B116985

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A Note on Terminology: The protein referred to as **TID43** is understood to be a likely typographical error for TDP-43 (TAR DNA-binding protein 43). This guide will focus on the known interactions and cross-reactivity of TDP-43.

This guide provides a comprehensive comparison of the cross-reactivity and interaction profile of TDP-43 with other proteins, tailored for researchers, scientists, and professionals in drug development. We will delve into immunological cross-reactivity, co-aggregation with other neurodegenerative disease-associated proteins, and its broader protein-protein interaction network.

Immunological Cross-Reactivity of TDP-43

The immunological cross-reactivity of TDP-43 is a critical consideration in the development of therapeutic antibodies and diagnostic assays. Specificity is paramount to avoid off-target effects and ensure accurate detection of pathological forms of the protein.

Antibody Specificity and Cross-Reactivity Data

A variety of monoclonal and polyclonal antibodies have been developed to target different epitopes of TDP-43, including its N-terminus, RNA recognition motifs (RRM), and post-translationally modified forms, such as phosphorylated TDP-43 (pTDP-43). The cross-reactivity of these antibodies is often assessed against other proteins, particularly those that share structural motifs or are co-localized in pathological aggregates.

Antibody Target	Interacting Protein/Analyte	Method	Quantitative Data (Binding Affinity)	Reference
TDP-43 (full-length)	Monoclonal Antibody (ACI-6677)	ELISA	EC50: 63 pM	[1]
TDP-43 (full-length)	Monoclonal Antibody (ACI-6677)	Surface Plasmon Resonance (SPR)	KD: 380 pM	[1]
Phosphorylated TDP-43 (pS375)	Neurofibrillary tangles (pS202/205 tau)	Double-label immunofluorescence	No significant cross-reactivity observed	[2]
TDP-43 RRM1	Bovine Serum Albumin (BSA)	Dot Blot, ELISA	No cross-reactivity observed	[3]

Co-aggregation and Cross-Reactivity with Neurodegenerative Disease Proteins

A significant aspect of TDP-43 "cross-reactivity" in the context of neurodegenerative diseases is its propensity to co-aggregate with other key pathological proteins. This suggests a molecular-level interaction that may contribute to the progression of these diseases.

Interacting Protein	Disease Association	Evidence of Interaction
Tau	Alzheimer's Disease (AD), Frontotemporal Lobar Degeneration (FTLD)	TDP-43 aggregation can modulate the alternative splicing of Tau exon 10, leading to an increase in the 4R-Tau isoform. Co-localization in neuronal inclusions is observed. [4]
Amyloid-beta (A β)	Alzheimer's Disease (AD)	TDP-43 interacts with A β , participating in its clearance and promoting A β toxicity by stabilizing oligomeric states.
α -Synuclein	Parkinson's Disease (PD), Lewy Body Dementia	Co-aggregation of TDP-43 and α -Synuclein is observed in a subset of patients, potentially aggravating neurodegeneration.
Huntingtin (Htt)	Huntington's Disease (HD)	Mutant Htt aggregates can interact with and promote the aggregation of TDP-43.
Prion Protein (PrP)	Prion Diseases	Misfolded prion proteins can induce the aggregation and inactivation of TDP-43 through a cross-seeding mechanism.

TDP-43 Protein-Protein Interaction Network

Beyond co-aggregation, TDP-43 is involved in a complex network of protein-protein interactions that are crucial for its function in RNA metabolism. Mass spectrometry-based proteomics have identified numerous interacting partners.

Interacting Protein	Cellular Function	Experimental Method
FUS/TLS	RNA binding, Splicing	Co-immunoprecipitation, Mass Spectrometry
hnRNP A1, A2/B1	Splicing, mRNA transport	Co-immunoprecipitation, Yeast Two-Hybrid
Ataxin-2	RNA metabolism, Stress granule formation	Yeast Two-Hybrid, Co-immunoprecipitation
PABPN1	Poly(A) tail binding, mRNA stability	Yeast Two-Hybrid
G3BP1	Stress granule assembly	Co-localization studies
TIA-1	Stress granule assembly	Co-localization studies
UNC13A	Synaptic function (splicing target)	RNA immunoprecipitation
Stathmin-2 (STMN2)	Axonal regeneration (splicing target)	RNA immunoprecipitation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protein cross-reactivity and interactions.

Co-Immunoprecipitation (Co-IP) for TDP-43 Interaction

This protocol outlines the general steps to identify proteins that interact with TDP-43 in a cellular context.

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK293T, SH-SY5Y) expressing the proteins of interest (e.g., FLAG-tagged TDP-43 and a potential interacting partner).
 - Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein interactions.

- Immunoprecipitation:
 - Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
 - Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG antibody for FLAG-TDP-43).
 - Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing:
 - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
 - Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Yeast Two-Hybrid (Y2H) Assay for Binary Protein Interactions

The Y2H system is a powerful genetic method to screen for and confirm binary protein-protein interactions.

- Vector Construction:
 - Clone the cDNA of the "bait" protein (e.g., TDP-43) into a vector containing a DNA-binding domain (DBD), creating a DBD-bait fusion.
 - Clone the cDNA of the "prey" protein (potential interactor) into a vector containing a transcriptional activation domain (AD), creating an AD-prey fusion.
- Yeast Transformation:

- Co-transform a suitable yeast reporter strain with both the DBD-bait and AD-prey plasmids.
- Selection and Reporter Gene Assay:
 - Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., tryptophan, leucine) to select for yeast that have taken up both plasmids.
 - If the bait and prey proteins interact, the DBD and AD will be brought into close proximity, reconstituting a functional transcription factor.
 - This functional transcription factor will activate the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on a highly selective medium (lacking histidine and adenine) and/or turn blue in the presence of X-gal.

Surface Plasmon Resonance (SPR) for Binding Kinetics

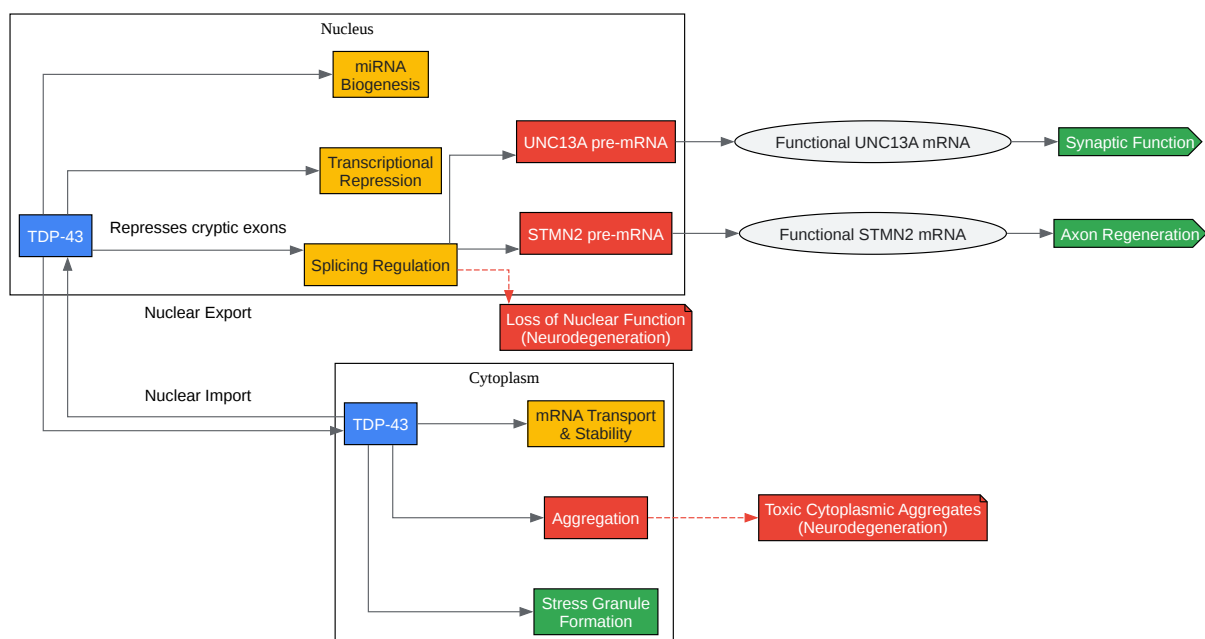
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

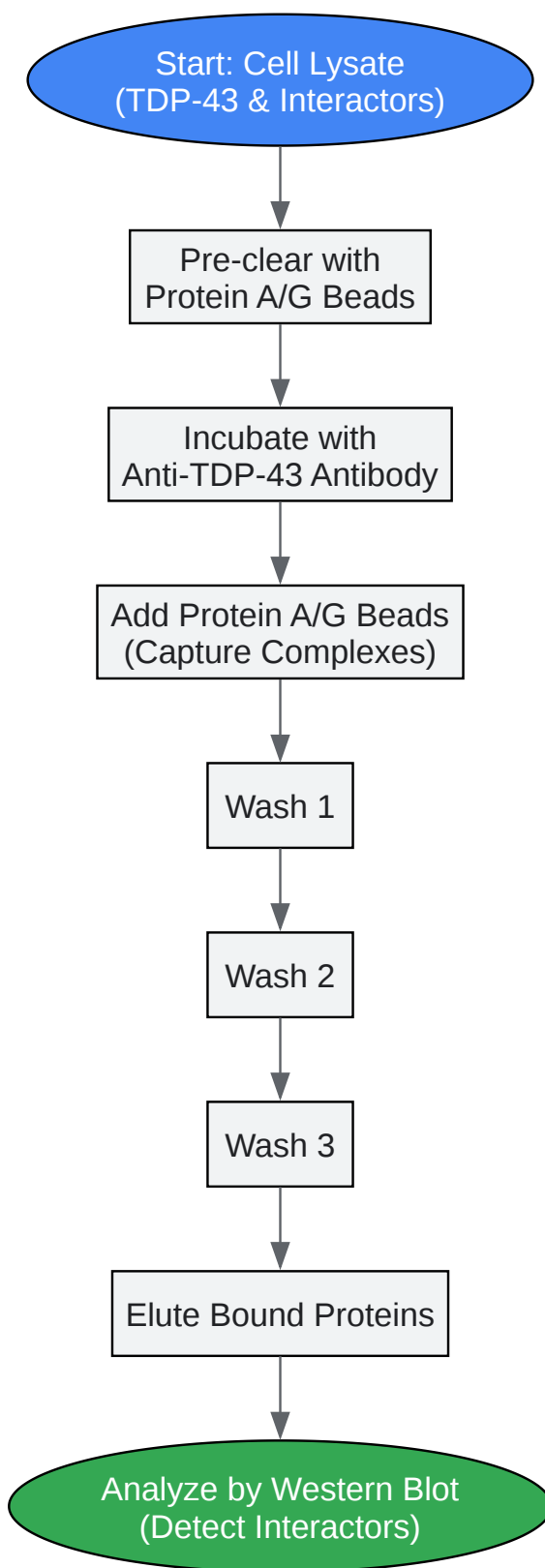
- Sensor Chip Preparation:
 - Immobilize the "ligand" (e.g., a specific TDP-43 antibody) onto the surface of a sensor chip.
- Analyte Injection:
 - Inject the "analyte" (e.g., purified TDP-43 protein) at various concentrations over the sensor surface.
- Detection of Binding:
 - The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
- Kinetic Analysis:

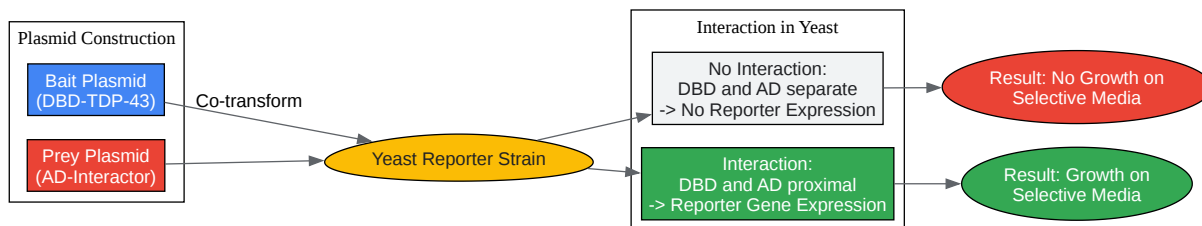
- The association rate (k_a) is determined from the initial phase of the binding curve.
- The dissociation rate (k_d) is determined from the decay of the signal after the analyte injection is stopped.
- The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as the ratio of k_d/k_a .

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving TDP-43 can aid in understanding its cross-reactivity and functional implications.







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